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Dihexadecanoyl peroxide

Cat. No.: B13782513
CAS No.: 2697-96-3
M. Wt: 510.8 g/mol
InChI Key: QMXBAGNATMRETP-UHFFFAOYSA-N
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Description

Overview of Organic Peroxides in Advanced Chemical Research

Organic peroxides are compounds characterized by the presence of a peroxide functional group (-O-O-). numberanalytics.com The O-O bond is relatively weak and prone to homolytic cleavage, readily forming free radicals. This property is the cornerstone of their utility in modern chemistry.

Key Roles in Chemical Synthesis:

Radical Initiators: The most prominent role of organic peroxides is as initiators for free-radical polymerization. numberanalytics.compergan.com Upon thermal or photochemical decomposition, they generate radicals that can initiate the polymerization of monomers like ethylene, vinyl chloride, and acrylates to produce a wide range of polymers. numberanalytics.compergan.com The choice of peroxide influences the rate of polymerization and the properties of the final polymer. numberanalytics.com

Oxidizing Agents: Organic peroxides are powerful oxidizing agents and are employed in various oxidation reactions in organic synthesis. rsc.orgresearchgate.net

Sources of Functional Groups: Recent research has expanded the utility of diacyl peroxides beyond radical initiation. They are now used as sources of both oxygen and carbon-based functional groups in complex organic transformations, often with the aid of transition-metal catalysts. rsc.orgresearchgate.net

The versatility of organic peroxides has led to their application in diverse fields, including the manufacturing of plastics and rubbers, the synthesis of pharmaceuticals, and the development of advanced materials. numberanalytics.comnumberanalytics.comgminsights.com The global market for organic peroxides is substantial, with a valuation of over USD 2 billion in recent years, underscoring their industrial significance. gminsights.compolarismarketresearch.commordorintelligence.comzionmarketresearch.comintrospectivemarketresearch.com

Below is an interactive data table summarizing various types of organic peroxides and their primary applications in chemical research.

Peroxide TypeGeneral StructurePrimary Applications
Diacyl Peroxides(RCO)₂O₂Polymerization initiators, curing agents, organic synthesis
Dialkyl PeroxidesROORHigh-temperature polymerization initiators, crosslinking agents
HydroperoxidesROOHInitiators for emulsion polymerization, intermediates in chemical synthesis
PeroxyestersRCO₃R'Polymerization initiators for a wide range of temperatures
Ketone PeroxidesMixtureCuring of unsaturated polyester (B1180765) resins
Percarbonates(ROCO)₂O₂Low-temperature polymerization initiators

Historical Development of Peroxide Studies with Relevance to Dihexadecanoyl Peroxide Analogs

The study of peroxides dates back to the early 19th century, with the synthesis of the first peroxide, barium peroxide, by Alexander von Humboldt in 1799. This was followed by the landmark isolation of hydrogen peroxide by Louis Jacques Thénard in 1818. These early discoveries laid the groundwork for the exploration of this new class of compounds.

The focus on organic peroxides began to take shape in the early 20th century, with their identification as effective initiators for polymerization reactions. numberanalytics.com This discovery was a pivotal moment, paving the way for the large-scale production of many plastics we rely on today.

The study of diacyl peroxides with varying alkyl chain lengths, which are analogs of this compound, has been crucial in understanding structure-reactivity relationships. For instance, research on the thermal decomposition of lauroyl (C12), decanoyl (C10), and octanoyl (C8) peroxides has provided valuable insights into the behavior of long-chain aliphatic free radicals. cdnsciencepub.com These studies serve as models for understanding the reactions of high-molecular-weight radicals formed during processes like the polymerization of olefins and the degradation of polyolefins. cdnsciencepub.com

The timeline below highlights some of the key milestones in the history of peroxide research.

YearDiscovery/DevelopmentSignificance
1799Alexander von Humboldt synthesizes barium peroxide.First synthesis of a peroxide compound.
1818Louis Jacques Thénard isolates hydrogen peroxide.Foundation for the study of peroxide chemistry.
Early 20th CenturyOrganic peroxides are identified as polymerization initiators.Revolutionized the production of polymers.
Mid-20th CenturyDetailed studies on the decomposition mechanisms of diacyl peroxides.Advanced the understanding of free-radical chemistry.
Late 20th/Early 21st CenturyDevelopment of new applications for diacyl peroxides in organic synthesis beyond initiation. rsc.orgresearchgate.netExpanded the synthetic utility of peroxides.

Current Research Landscape and Academic Significance of Long-Chain Diacyl Peroxides

The academic significance of long-chain diacyl peroxides, such as this compound, lies in their specialized applications and the unique properties conferred by their long alkyl chains. Current research continues to explore and expand upon their traditional roles while uncovering new functionalities.

Established and Emerging Research Areas:

Polymer Modification: Long-chain diacyl peroxides are of interest in the modification of polymers. The long alkyl radicals generated upon their decomposition can be incorporated into polymer backbones, altering properties such as flexibility, impact resistance, and thermal stability.

Specialty Polymers: In the synthesis of specialty polymers, the choice of initiator is critical. Long-chain diacyl peroxides can offer advantages in specific polymerization processes, such as those requiring higher reaction temperatures or compatibility with nonpolar monomers.

Organic Synthesis: The field of organic synthesis continues to find novel uses for diacyl peroxides. They are employed as reagents for arylation and alkylation, including the late-stage functionalization of complex bioactive molecules. rsc.orgresearchgate.net The long alkyl chains of peroxides like this compound can be transferred to other molecules, a useful strategy for building complex organic structures.

Materials Science: The self-assembly properties of long-chain aliphatic compounds are being explored in materials science. The incorporation of long-chain diacyl peroxides into materials can influence their morphology and surface properties.

The market for organic peroxides continues to grow, driven by demand from the polymer, coatings, and adhesives industries. gminsights.compolarismarketresearch.commordorintelligence.comzionmarketresearch.comintrospectivemarketresearch.com This industrial demand fuels academic research into new and improved peroxide-based systems. Research focuses on developing peroxides with better-controlled decomposition kinetics, enhanced safety profiles, and novel reactive capabilities. rsc.orgresearchgate.netacs.org The study of the thermal decomposition of various diacyl peroxides, for instance, provides fundamental data crucial for their safe handling and application in industrial processes. rsc.org

The following table presents a summary of the global organic peroxide market trends, highlighting the context in which research on compounds like this compound is conducted.

Market MetricValue/TrendYear
Market Size~USD 2.05 Billion2023
Projected Market Size~USD 2.89 Billion2032
Compound Annual Growth Rate (CAGR)~3.9%2024-2032
Dominant ApplicationPolymers and Rubber-
Fastest Growing RegionAsia-Pacific-

This data underscores the ongoing importance of organic peroxides and provides a strong impetus for continued academic and industrial research into this versatile class of compounds, including those with specialized structures like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62O4 B13782513 Dihexadecanoyl peroxide CAS No. 2697-96-3

Properties

CAS No.

2697-96-3

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

hexadecanoyl hexadecaneperoxoate

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-36-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

QMXBAGNATMRETP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dihexadecanoyl Peroxide

Established Synthetic Pathways for Dihexadecanoyl Peroxide

The most common and established method for synthesizing symmetrical diacyl peroxides like this compound involves the acylation of a peroxide source with a suitable acylating agent.

Acylation Reactions for Peroxide Bond Formation

The cornerstone of this compound synthesis is the acylation of a peroxide, typically hydrogen peroxide or a metal peroxide, with a hexadecanoyl derivative. The most prevalent method utilizes the corresponding acyl chloride, in this case, palmitoyl (B13399708) chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. uitm.edu.my

The reaction can be represented as follows:

2 CH₃(CH₂)₁₄COCl + H₂O₂ + 2 Base → (CH₃(CH₂)₁₄CO)₂O₂ + 2 Base·HCl

An alternative, though less common, approach involves the use of palmitic anhydride (B1165640) as the acylating agent. This method also requires a basic medium to facilitate the reaction.

(CH₃(CH₂)₁₄CO)₂O + H₂O₂ → (CH₃(CH₂)₁₄CO)₂O₂ + H₂O

The choice of base is crucial and can influence the reaction rate and yield. Commonly used bases include sodium hydroxide (B78521) and potassium hydroxide. The reaction is typically performed in a two-phase system or in the presence of a phase transfer catalyst to enhance the interaction between the aqueous peroxide solution and the organic acyl chloride.

Optimization of Reaction Parameters for Yield and Purity in this compound Synthesis

Key parameters for optimization include:

Temperature: Peroxide synthesis is often conducted at low temperatures (typically 0-20°C) to minimize the decomposition of the peroxide product and reduce side reactions. nih.gov

pH: Maintaining an alkaline pH is essential for the acylation reaction to proceed efficiently. The optimal pH range can vary depending on the specific reactants and solvent system used.

Stoichiometry of Reactants: The molar ratio of the acylating agent to the peroxide source is a critical factor. A slight excess of the peroxide is sometimes used to ensure complete conversion of the acylating agent.

Stirring Speed: In a heterogeneous reaction mixture, efficient stirring is necessary to maximize the interfacial area and promote mass transfer between the phases.

Catalyst: Phase transfer catalysts can be employed to increase the reaction rate in two-phase systems.

A study on the optimization of the epoxidation of fatty acid methyl esters, a related reaction involving peroxy acids, highlights the importance of parameters like temperature, and the molar ratios of hydrogen peroxide and acetic acid, in achieving high product yields. uitm.edu.my Similar design of experiment (DOE) approaches could be applied to optimize the synthesis of this compound. researchgate.netmdpi.com

Novel Approaches in this compound Synthesis

Recent trends in chemical synthesis have emphasized the development of more sustainable and efficient methods. These principles are being applied to the production of organic peroxides, including potential novel routes to this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of diacyl peroxides aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Utilizing catalytic methods to improve reaction efficiency and reduce energy consumption. For instance, ultrasound-assisted synthesis under phase-transfer catalysis conditions has been shown to be an efficient and green method for producing dialkyl peroxides. researchgate.net

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. For the synthesis of this compound, this could involve the use of lipases. Lipases are known to catalyze the perhydrolysis of fatty acids to form peroxy acids. nih.gov

The chemoenzymatic approach could proceed in two steps:

Enzymatic formation of peroxyhexadecanoic acid: A lipase (B570770) catalyzes the reaction between hexadecanoic acid and hydrogen peroxide.

Chemical conversion to this compound: The peroxyhexadecanoic acid is then reacted with an acylating agent, such as palmitoyl chloride, to form the diacyl peroxide.

Studies on the lipase-catalyzed synthesis of peroxycarboxylic acids have shown that enzymes like Candida antarctica lipase B are effective catalysts. The optimization of such a chemoenzymatic process would involve factors like the choice of enzyme, solvent, temperature, and the ratio of substrates. researchgate.net While direct enzymatic synthesis of diacyl peroxides is not yet a well-established method, the enzymatic production of the peroxy acid intermediate represents a promising green alternative to traditional chemical oxidation methods.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound would involve modifying the hexadecanoyl acyl groups. This could include the preparation of unsymmetrical diacyl peroxides, where the two acyl groups are different.

The synthesis of unsymmetrical diacyl peroxides can be achieved by reacting a peroxy acid with a different acid chloride. For example, reacting peroxyhexadecanoic acid with a different acyl chloride (R-COCl) would yield an unsymmetrical diacyl peroxide.

CH₃(CH₂)₁₄COOOH + R-COCl → CH₃(CH₂)₁₄CO-OO-COR + HCl

Alternatively, unsymmetrical diacyl peroxides can be synthesized by the photolysis of a mixture of two different symmetrical diacyl peroxides.

The synthesis of analogs could also involve introducing functional groups onto the alkyl chains of the hexadecanoyl moieties, although this would require more complex multi-step synthetic routes starting from functionalized fatty acids. The development of such analogs would be driven by the desire to fine-tune the properties of the peroxide, such as its decomposition temperature or reactivity, for specific applications.

Structural Modifications Affecting Peroxide Reactivity

The reactivity of diacyl peroxides is intrinsically linked to their molecular structure, particularly the nature of the acyl groups attached to the peroxide moiety. While specific studies focusing exclusively on a wide range of structural modifications of this compound are not extensively detailed in the public domain, general principles of diacyl peroxide chemistry allow for a comprehensive understanding of how such modifications would influence its reactivity.

The long hexadecanoyl (C16) chains in this compound exert a notable influence on its physical properties and, consequently, its reactivity in various reaction media. The lipophilic nature of these long alkyl chains dictates the peroxide's solubility, making it more compatible with nonpolar organic solvents and polymer melts. This is a crucial factor in its application as an initiator for the polymerization of nonpolar monomers like ethylene. researchgate.net

The table below outlines hypothetical structural modifications to this compound and their predicted effects on its reactivity, based on established principles of organic peroxide chemistry.

Structural Modification Predicted Effect on Reactivity Rationale
Introduction of electron-withdrawing groups (e.g., halogens) on the alkyl chainIncreased rate of decompositionDestabilization of the peroxide bond through inductive effects.
Introduction of electron-donating groups (e.g., alkyl branches) on the alkyl chainDecreased rate of decompositionStabilization of the peroxide bond through inductive effects.
Branching near the carbonyl groupIncreased rate of decompositionSteric hindrance can weaken the O-O bond.
Introduction of unsaturation in the alkyl chainPotential for alternative reaction pathwaysThe double bond can participate in intramolecular reactions or act as a site for further functionalization.

It is important to note that these are predicted effects, and empirical data from kinetic studies would be necessary to confirm the precise impact of these structural changes on the reactivity of this compound.

Incorporation of this compound Moieties into Complex Architectures

The ability of this compound to act as a radical initiator is harnessed to incorporate its structural elements into more complex macromolecular architectures, such as block copolymers and graft copolymers. These materials exhibit unique properties arising from the combination of different polymer segments.

Block Copolymers:

Block copolymers can be synthesized using initiators that contain a peroxide group. While specific examples detailing the use of this compound for this purpose are not widespread in readily accessible literature, the general principle involves using a macroinitiator containing a peroxide linkage. For instance, a polymer chain can be functionalized at its end with a group that can react with a peroxide-containing molecule to form a macroinitiator. Subsequent thermal decomposition of the peroxide moiety in the presence of a second monomer leads to the growth of a new polymer block from the end of the first, forming a diblock copolymer. The long alkyl chains of this compound would impart specific solubility and interfacial properties to the resulting block copolymer.

Graft Copolymers:

Graft polymerization is a common technique to modify the properties of existing polymers. This can be achieved by initiating the polymerization of a monomer from a pre-existing polymer backbone. This compound can be utilized in this process in several ways. One method involves the "grafting-from" approach, where the peroxide is used to generate radicals on the backbone of a polymer in the presence of a monomer. These backbone radicals then initiate the polymerization of the monomer, resulting in grafted chains. For example, this compound can be used to initiate the grafting of monomers like styrene (B11656) onto a polymer backbone. nih.gov The efficiency of such grafting reactions depends on factors such as the peroxide concentration, temperature, and the nature of the polymer backbone and the monomer.

Another approach is the "grafting-to" method, which involves synthesizing polymer chains with reactive end groups that can attach to a polymer backbone. While less common for peroxide-based systems, it is conceptually possible.

The following table summarizes the key aspects of incorporating this compound moieties into complex architectures:

Architectural Type Method of Incorporation Key Features of Resulting Polymer
Block CopolymerUse of a macroinitiator containing a this compound unit.Amphiphilic properties, potential for self-assembly into ordered nanostructures.
Graft Copolymer"Grafting-from" method using this compound to initiate polymerization from a polymer backbone.Modified surface properties, improved compatibility in blends, enhanced mechanical properties.

The synthesis of these complex architectures allows for the tailoring of material properties for specific applications, leveraging the unique characteristics imparted by the long-chain diacyl peroxide.

Mechanisms of Dihexadecanoyl Peroxide Decomposition and Radical Generation

Thermal Decomposition Pathways of Dihexadecanoyl Peroxide

Thermal induction provides the necessary energy to overcome the activation barrier for the cleavage of the peroxide bond, initiating a sequence of radical reactions.

The decomposition of diacyl peroxides like this compound is characterized by the weakness of the oxygen-oxygen single bond. wayne.edu When subjected to heat, the primary and most significant decomposition pathway is the homolytic cleavage of this O-O bond. numberanalytics.comoup.com This process involves the symmetrical breaking of the bond, where each oxygen atom retains one of the bonding electrons, resulting in the formation of two identical acyloxy radicals. numberanalytics.com

The reaction for this compound can be represented as:

(C₁₅H₃₁COO)₂ → 2 C₁₅H₃₁COO•

This initial step is fundamental to the role of diacyl peroxides as radical initiators, as it generates the primary radical species that drive subsequent reactions. numberanalytics.com The energy required for this bond dissociation is relatively low, which explains the thermal instability of such compounds. nih.govacs.org

Following the initial homolytic cleavage, two primary hexadecanoyloxyl radicals (C₁₅H₃₁COO•) are formed. These acyloxy radicals are themselves often unstable and can undergo further reactions. The most common subsequent reaction is decarboxylation, where the radical expels a molecule of carbon dioxide (CO₂) to form a more stable alkyl radical. numberanalytics.comnih.govacs.org

The decarboxylation step is as follows:

C₁₅H₃₁COO• → C₁₅H₃₁• + CO₂

This reaction produces a pentadecyl radical (C₁₅H₃₁•). The stability of the resulting alkyl radical influences the rate of this step. libretexts.org These primary radicals—both the initial hexadecanoyloxyl radical and the subsequent pentadecyl radical—are highly reactive due to their unpaired electrons and are responsible for initiating further chemical transformations. numberanalytics.cominflibnet.ac.in

Radical Formation from this compound
Step 1: Homolytic Cleavage (C₁₅H₃₁COO)₂ → 2 C₁₅H₃₁COO•
Product Two Hexadecanoyloxyl Radicals
Step 2: Decarboxylation C₁₅H₃₁COO• → C₁₅H₃₁• + CO₂
Product Pentadecyl Radical and Carbon Dioxide

The primary radicals generated from the decomposition of this compound can react with other molecules present in the system, creating new, secondary radicals. This process, known as propagation, creates a self-sustaining chain reaction. libretexts.orglibretexts.org A common propagation step is hydrogen abstraction, where a primary radical removes a hydrogen atom from a stable molecule (e.g., a solvent or substrate, denoted as R'-H), generating the final product and a new radical (R'•). masterorganicchemistry.com

For example, the pentadecyl radical can abstract a hydrogen atom:

C₁₅H₃₁• + R'-H → C₁₅H₃₂ + R'•

The newly formed radical (R'•) can then go on to participate in further reactions, propagating the radical chain. libretexts.org Such chain reactions continue until termination occurs, which typically happens when two radicals combine to form a stable, non-radical product. libretexts.orglibretexts.org This ability to generate radicals that propagate through a chemical system is why diacyl peroxides are effective initiators for processes like free-radical polymerization. numberanalytics.com

Catalytic Decomposition of this compound

The decomposition of this compound can be accelerated at lower temperatures through the use of catalysts. These catalysts provide an alternative reaction pathway with a lower activation energy.

Transition metal ions, particularly those of copper, iron, and manganese, are known to effectively catalyze the decomposition of peroxides. researchgate.netresearchgate.net The mechanism typically involves a redox cycle where the metal ion changes its oxidation state. beilstein-journals.org For instance, a metal in a lower oxidation state, such as copper(I), can donate a single electron to the peroxide bond, causing it to cleave.

A generalized mechanism using a transition metal (M) can be described as follows:

Reduction of Peroxide: Mⁿ⁺ + (RCOO)₂ → M⁽ⁿ⁺¹⁾⁺ + RCOO⁻ + RCOO•

Radical Generation: The resulting acyloxy radical (RCOO•) can then decarboxylate to form an alkyl radical (R•) and CO₂.

This process allows for the generation of radicals under milder conditions than thermal decomposition. beilstein-journals.org The specific reactivity and products can be influenced by the choice of metal and its ligands. nih.gov The catalytic efficiency of different metals is a subject of extensive investigation. dtic.mil

Metal Ion General Role in Peroxide Decomposition Typical Redox Change
Copper (Cu) Widely used catalyst, often in redox cycles involving Cu(I) and Cu(II). beilstein-journals.orgCu(I) ↔ Cu(II)
Iron (Fe) Effective catalyst, particularly in Fenton-like reactions. researchgate.netnih.govFe(II) ↔ Fe(III)
Manganese (Mn) Known to catalytically decompose peroxides, often as an oxide. researchgate.netproakademia.euVaries (e.g., Mn(II) ↔ Mn(III)/Mn(IV))

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid solution. This offers advantages in catalyst separation and reuse. Metal oxides and supported metals are common heterogeneous catalysts for peroxide decomposition. dtic.milproakademia.eu For example, manganese dioxide (MnO₂) is a highly efficient heterogeneous catalyst for this purpose. proakademia.eu Other examples include silver and platinum supported on various materials. dtic.mil

Autocatalytic Processes in this compound Systems

Autocatalysis is a process where a reaction product also functions as a catalyst for that same reaction. fsu.edu In the context of diacyl peroxides, this leads to a self-accelerating decomposition, which can be initiated by various factors and proceeds through a complex radical chain mechanism.

The decomposition of diacyl peroxides can be significantly influenced by the presence of impurities, such as metal ions or promoters like tertiary amines, which can facilitate autocatalytic pathways. The process often begins with a slow initial decomposition, followed by a gradual increase in the reaction rate as catalytic products accumulate. fsu.edu This self-propagating reaction continues until the peroxide is significantly depleted.

For some organic peroxides, an autocatalytic reaction model is a more accurate representation of their decomposition than a simple nth-order kinetic model. nih.govsemanticscholar.orgnih.gov The process is characterized by an induction period, after which there is a rapid build-up of the corresponding hydroperoxide. This concentration may eventually stabilize or decrease as the hydroperoxide decomposes into other byproducts that can interfere with the radical chain reaction. fsu.edu

The table below presents a comparison of decomposition characteristics for different types of peroxides, illustrating how reaction pathways can vary.

Peroxide TypeDecomposition CharacteristicActivation Energy (kJ/mol)Reference
Bis(2,4-dichlorobenzoyl) peroxide Autocatalytic decomposition232–236
Benzoyl Peroxide Radical pathway decomposition~140
General Diacyl Peroxides Thermal decomposition~125 researchgate.net
Hydroperoxides Thermal decomposition~146-167 researchgate.net

This table illustrates the range of activation energies and decomposition pathways for various peroxides. The autocatalytic nature of some peroxides is a key factor in their reactivity.

Photochemical and Radiolytic Decomposition of this compound

Mechanisms of Photoinduced Radical Formation

The photochemical decomposition of diacyl peroxides like this compound is initiated by the absorption of light, typically in the UV spectrum. This process leads to the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which is the primary step in radical generation. numberanalytics.com

O-O Bond Fission : The peroxide molecule absorbs a photon, promoting it to an electronically excited state. In this state, the O-O bond breaks, yielding two hexadecanoyloxyl radicals (C₁₅H₃₁COO•). numberanalytics.com

Decarboxylation : The resulting hexadecanoyloxyl radicals are often unstable and can rapidly undergo decarboxylation (loss of CO₂) to form pentadecyl radicals (C₁₅H₃₁•). numberanalytics.comresearchgate.net

The efficiency of radical formation is influenced by factors such as the solvent environment and the wavelength of the incident light. researchgate.net In some cases, a photosensitizer can be used, where the sensitizer (B1316253) absorbs light and transfers energy to the peroxide, inducing its decomposition.

The table below summarizes the key steps in the photoinduced radical formation from this compound.

StepReactionDescription
1. Initiation (C₁₅H₃₁COO)₂ + hν → 2 C₁₅H₃₁COO•Absorption of a photon (hν) leads to homolytic cleavage of the O-O bond, forming two hexadecanoyloxyl radicals.
2. Propagation C₁₅H₃₁COO• → C₁₅H₃₁• + CO₂The hexadecanoyloxyl radical undergoes decarboxylation to produce a pentadecyl radical and carbon dioxide.

This table outlines the primary photochemical pathway for radical generation from this compound.

Radiolysis-Driven Decomposition Pathways

Radiolysis is the decomposition of a substance by ionizing radiation. candu.org When this compound is subjected to such radiation, particularly in a solvent like water, the decomposition is primarily driven by the reactive species generated from the radiolysis of the solvent itself. acs.orgeuropa.eu

The radiolysis of water produces a mixture of highly reactive free radicals and molecular products:

Hydroxyl radical (•OH)

Hydrated electron (e⁻aq)

Hydrogen atom (H•)

Hydrogen peroxide (H₂O₂)

Molecular hydrogen (H₂)

These primary products, especially the hydroxyl radical, are powerful oxidizing agents that can readily attack the this compound molecule, initiating its decomposition. ekb.eg The attack can occur at several sites, including the peroxide bond, the carbonyl groups, or the aliphatic chains. This leads to a cascade of radical reactions, ultimately breaking down the peroxide. nih.gov The presence of oxygen can further influence the reaction pathways, leading to the formation of peroxyl radicals and accelerating degradation. ekb.eg

The table below lists the primary radiolytic species from water and their potential role in decomposing this compound.

Radiolytic SpeciesTypePotential Reaction with this compound
Hydroxyl Radical (•OH) Strong OxidantAbstracts hydrogen from the aliphatic chains or attacks the peroxide bond, initiating decomposition. ekb.eg
Hydrated Electron (e⁻aq) Strong ReductantCan be scavenged by the peroxide, leading to the cleavage of the O-O bond. ekb.eg
Hydrogen Atom (H•) RadicalCan abstract hydrogen from the aliphatic chains, creating alkyl radicals and promoting chain reactions.

This table details the key reactive species generated during the radiolysis of water and their likely interactions with this compound.

Kinetics and Thermodynamics of Dihexadecanoyl Peroxide Reactions

Kinetic Studies of Dihexadecanoyl Peroxide Thermal Decomposition

The thermal decomposition of diacyl peroxides like this compound is a complex process that can be significantly influenced by the reaction environment. The primary step involves the homolytic cleavage of the weak oxygen-oxygen bond, generating two acyloxyl radicals. These highly reactive species can then undergo further reactions, including decarboxylation to form alkyl radicals and carbon dioxide, or they can abstract hydrogen from the solvent or other molecules.

Determination of Activation Energies and Pre-exponential Factors

Theoretical studies on smaller diacyl peroxides, such as diacetyl peroxide, have predicted an O-O bond dissociation enthalpy of about 37.9 kcal/mol (approximately 158.6 kJ/mol) at the G2(MP2) level of theory. acs.org The Arrhenius activation energy for the decomposition of dimethyl peroxide has been reported to be around 37.1 ± 1.0 kcal/mol (approximately 155.2 ± 4.2 kJ/mol). acs.org These values, while not specific to this compound, are in a similar range and highlight the energy required to initiate the decomposition process. The pre-exponential factor, which relates to the frequency of collisions with the correct orientation for reaction, is also a critical parameter, though specific values for this compound are scarce.

Table 1: Activation Energies for the Thermal Decomposition of Selected Diacyl Peroxides

PeroxideActivation Energy (kJ/mol)Activation Energy (kcal/mol)Reference
Dilauroyl Peroxide128.54~30.7 researchgate.net
Diacetyl Peroxide (theoretical)~158.6~37.9 acs.org
Dimethyl Peroxide~155.2 ± 4.2~37.1 ± 1.0 acs.org

Note: The data for dilauroyl peroxide is presented as a proxy for this compound due to the lack of specific experimental data for the latter. Theoretical and experimental values for smaller peroxides are provided for context.

Reaction Order Analysis in Various Solvents

The thermal decomposition of diacyl peroxides is generally considered to follow first-order kinetics, particularly in dilute solutions where the unimolecular homolysis of the O-O bond is the rate-determining step. This means that the rate of decomposition is directly proportional to the concentration of the peroxide. However, at higher concentrations, induced decomposition can occur, where the initially formed radicals attack intact peroxide molecules, leading to a more complex kinetic profile that may deviate from simple first-order behavior.

The nature of the solvent can also influence the reaction order. In solvents that are susceptible to hydrogen abstraction by the generated radicals, the contribution of induced decomposition pathways may be more significant, potentially altering the observed reaction order.

Influence of Solvent Medium on Decomposition Kinetics

The solvent medium plays a crucial role in the thermal decomposition of diacyl peroxides. The stability of the generated radicals can be influenced by the solvent's polarity and its ability to participate in radical reactions. Solvents that can readily donate a hydrogen atom can accelerate the decomposition by providing a pathway for the consumption of the initial acyloxyl radicals, thereby driving the equilibrium towards decomposition.

Thermodynamics of this compound Bond Scission

The thermodynamics of the O-O bond scission in this compound dictates the energetic feasibility of radical formation.

Bond Dissociation Energies of the Peroxide Linkage

The oxygen-oxygen single bond in peroxides is notoriously weak, making them excellent sources of radicals upon thermal or photochemical initiation. The bond dissociation energy (BDE) for the O-O bond in diacyl peroxides is generally estimated to be in the range of 30-40 kcal/mol (approximately 125-167 kJ/mol). acs.org For diacetyl peroxide, a BDE of around 30 ± 1 kcal/mol has been estimated from kinetic studies. acs.org More recent high-level ab initio calculations suggest a value closer to 38 kcal/mol for diacetyl peroxide. acs.orgwayne.edu

While a specific experimental value for this compound is not available, it is expected to fall within this general range for diacyl peroxides. The long alkyl chains are not expected to have a major electronic effect on the peroxide bond itself, so the BDE should be comparable to that of its shorter-chain counterparts.

Table 2: Estimated O-O Bond Dissociation Energies for Diacyl Peroxides

Peroxide TypeEstimated BDE (kcal/mol)Estimated BDE (kJ/mol)Reference
General Diacyl Peroxides30 - 40125 - 167 acs.org
Diacetyl Peroxide (experimental estimate)30 ± 1125.5 ± 4.2 acs.org
Diacetyl Peroxide (theoretical)~38~159 acs.orgwayne.edu

Enthalpy Changes Associated with Radical Formation

The homolytic cleavage of the O-O bond in this compound results in the formation of two hexadecanoyloxyl radicals. This process is endothermic, with the enthalpy change being equal to the bond dissociation energy of the peroxide linkage.

Mechanistic Kinetic Modeling of this compound Reactivity

The reactivity of this compound, a member of the diacyl peroxide family, is fundamentally governed by the kinetics of its decomposition. Mechanistic kinetic modeling provides a powerful framework for understanding and predicting its behavior in various chemical environments. This involves constructing mathematical models that represent the elementary steps of the reaction, allowing for a quantitative description of how reaction rates change with concentrations of reactants and intermediates.

The decomposition of diacyl peroxides like this compound can proceed through complex reaction networks. The derivation of rate equations for these networks is crucial for accurately modeling their kinetics. The rate of a chemical reaction is defined as the change in the concentration of a reactant or product per unit time. libretexts.org For a given reaction, the rate expression is derived from the balanced stoichiometric equation, which relates the relative rates of consumption of reactants and formation of products. libretexts.org

For instance, the decomposition of hydrogen peroxide, a simpler peroxide, can be catalyzed, and its rate law can be determined by systematically varying the concentrations of the reactants and the catalyst. livingston.orglibretexts.orgchem21labs.com The rate law is expressed as:

Rate = k[Reactant 1]ⁿ[Reactant 2]ᵐ

where k is the rate constant, and n and m are the reaction orders with respect to each reactant. chem21labs.com These orders can be determined experimentally by plotting the reaction rate against the concentration of each reactant. libretexts.org For complex reaction networks involving multiple intermediates, a system of coupled differential equations describing the concentration change of each species over time is constructed. Solving these equations, often numerically, provides the concentration profiles of all species as a function of time.

Computational kinetic simulations have become an indispensable tool for predicting the behavior of complex chemical systems, including the decomposition of this compound. These simulations utilize the rate equations derived from proposed reaction mechanisms to model the time evolution of the system. By inputting initial concentrations and rate constants, these simulations can predict the concentration of reactants, intermediates, and products over time.

Kinetic modeling can be used to simulate and predict the behavior of complex systems, such as the dispersion of materials in solvents, by fitting experimental data to kinetic models. researchgate.net In the context of peroxide chemistry, kinetic models have been developed to understand the complex redox kinetics of hydrogen peroxide in biological systems, involving numerous enzymatic and non-enzymatic reactions. nih.gov These models, which consist of a network of reactions with associated rate constants, can reproduce and predict experimental observations. nih.gov

The development of predictive chemical kinetic models often involves the exploration of a vast chemical search space using automated software tools. researchgate.netomicsdi.org These tools can generate reaction networks for gas-phase systems, although care must be taken to avoid the inclusion of non-physical species that might affect the model's predictions. researchgate.netomicsdi.org For this compound, computational simulations can be used to explore the effects of temperature, pressure, and solvent on its decomposition pathways and rates, providing valuable insights into its stability and reactivity under various conditions.

Mechanistic Stability Studies of this compound

The stability of this compound is a critical factor in its handling, storage, and application. Mechanistic studies focus on understanding the factors that influence the stability of the peroxide bond and the pathways through which it deactivates or decomposes.

The stability of the peroxide bond (-O-O-) is inherently low, with a bond-dissociation energy typically in the range of 20 to 50 kcal/mol. fsu.edu This inherent weakness is a primary determinant of the reactivity of peroxides. Several factors can influence the stability of the peroxide bond in diacyl peroxides like this compound:

Molecular Structure: The nature of the R groups in a diacyl peroxide, RC(O)OO(O)CR, significantly influences the decomposition energy barriers. nih.gov Electron-donating or electron-withdrawing substituents can alter the electronic environment of the peroxide bond, affecting its stability.

Temperature: The rate of peroxide decomposition is highly sensitive to temperature. Generally, an increase in temperature leads to a decrease in stability and an increased rate of decomposition. fsu.edu Studies on hydrogen peroxide have shown that storage at very low temperatures, such as -80 °C, is effective in preserving its stability. nih.govuni-konstanz.de

Contaminants: The presence of contaminants, including metals and other impurities, can catalyze the decomposition of peroxides, sometimes leading to violent reactions. fsu.eduresearchgate.net

Physical Stress: Heat, mechanical shock, and friction can all initiate the explosive decomposition of many organic peroxides. fsu.edu

The following table summarizes key factors influencing the stability of organic peroxides:

FactorEffect on StabilityReference
Molecular Structure The electronic nature of substituent groups (R) can alter the decomposition energy barrier. nih.gov
Temperature Higher temperatures generally decrease stability and increase the rate of decomposition. fsu.edu
Contaminants Presence of metals and other impurities can catalyze decomposition. fsu.eduresearchgate.net
Physical Stress Heat, shock, and friction can initiate explosive decomposition. fsu.edu

The deactivation, or decomposition, of diacyl peroxides is a complex process that can proceed through several mechanistic pathways. The primary pathway is the homolytic cleavage of the weak oxygen-oxygen bond. rsc.org

Homolytic Cleavage: Under thermal conditions, transition-metal catalysis, or irradiation, the O-O bond in diacyl peroxides cleaves to form two carboxyl radicals (RCOO•). rsc.org

Decarboxylation: These carboxyl radicals can subsequently undergo decarboxylation (loss of CO₂) to generate alkyl or aryl radicals (R•). rsc.org

Stepwise vs. Concerted Mechanisms: Computational studies on diacyl peroxides have explored whether the decomposition occurs in a stepwise or concerted manner. For initiators with electron-donating R groups, two favorable stepwise pathways have been identified: a one-bond cleavage mechanism forming a carboxyl radical pair, followed by their decomposition, and a two-bond cleavage mechanism where the O-O bond and one of the R-C bonds break simultaneously. nih.gov For those with electron-withdrawing groups, the two-bond cleavage pathway is favored. nih.gov

Cage Effects: In solution, the initially formed radicals can be "caged" by solvent molecules. Within this cage, they can recombine to form various products. For example, studies on cyclopropaneacetyl peroxide have suggested that radical cage recombination is responsible for the formation of certain ester products. rsc.org

Carboxy-inversion: Another potential pathway is the carboxy-inversion reaction, which can lead to the formation of carbonates. Isotopic labeling studies have been used to distinguish between radical and ionic pathways. rsc.org

Advanced Analytical and Spectroscopic Characterization of Dihexadecanoyl Peroxide and Its Reaction Intermediates

Spectroscopic Probes for Dihexadecanoyl Peroxide Reactivity

Spectroscopy offers a direct window into the molecular world, allowing for the real-time observation of chemical changes. For a reactive molecule like this compound, specific spectroscopic techniques are employed to probe the weak peroxide bond and detect the short-lived radical intermediates that define its reactivity.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct and unambiguous detection of species with unpaired electrons, such as free radicals. nih.govmdpi.com It is considered the gold standard for radical detection in chemical and biological systems. nih.gov The thermal or photochemical cleavage of the O-O bond in this compound generates two hexadecanoyloxyl radicals (C₁₅H₃₁COO•). These radicals are highly reactive and have very short lifetimes.

Due to their low concentrations and transient nature, direct EPR detection of these primary radicals is challenging. conicet.gov.arresearchgate.net Therefore, the spin trapping technique is commonly employed. mdpi.comconicet.gov.ar This method involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or phenyl-N-tert-butylnitrone (PBN), to the reaction mixture. The spin trap reacts with the transient hexadecanoyloxyl radical to form a much more stable nitroxide radical adduct, which can be readily detected and characterized by EPR. researchgate.netcopernicus.org The resulting EPR spectrum provides information about the structure of the trapped radical through its unique hyperfine coupling constants. conicet.gov.ar

Table 1: Illustrative EPR Spin Trapping Parameters for Radicals Derived from this compound

Trapped RadicalSpin TrapAdductHyperfine Coupling Constants (Illustrative)
Hexadecanoyloxyl Radical (C₁₅H₃₁COO•)DMPODMPO/•OOCC₁₅H₃₁aN ≈ 13-14 G, aH ≈ 7-10 G
Pentadecyl Radical (C₁₅H₃₁•)PBNPBN/•C₁₅H₃₁aN ≈ 14-15 G, aHβ ≈ 2-4 G

Note: The hyperfine coupling constants are illustrative and depend on the solvent and temperature.

Time-resolved spectroscopy encompasses a suite of techniques, such as transient absorption spectroscopy, designed to monitor the evolution of chemical species on extremely short timescales, from femtoseconds to milliseconds. unige.chcatalysis.blog These methods are crucial for studying the kinetics of reactions involving short-lived intermediates, like those produced from this compound. roithova-group.com

In a typical transient absorption experiment, a short laser pulse (the "pump" pulse) initiates the decomposition of this compound. A second, weaker light pulse (the "probe" pulse) with a broad wavelength spectrum is passed through the sample at a variable time delay after the pump pulse. vu.lt By measuring the absorption of the probe light at different delay times, a series of transient absorption spectra can be constructed. These spectra reveal the formation and subsequent decay of absorbing species, such as the hexadecanoyloxyl radical. Analysis of the data provides kinetic information on radical formation, decarboxylation (loss of CO₂ to form the pentadecyl radical), and subsequent reactions. acs.org

Table 2: Hypothetical Transient Absorption Data for Intermediates of this compound

Transient SpeciesAbsorption Maximum (λₘₐₓ)Typical LifetimeMonitored Reaction
Hexadecanoyloxyl Radical (C₁₅H₃₁COO•)~350-450 nmNanoseconds (ns) to Microseconds (µs)Homolytic cleavage of O-O bond
Pentadecyl Radical (C₁₅H₃₁•)< 300 nmMicroseconds (µs) to Milliseconds (ms)Decarboxylation of acyloxyl radical

The key feature of interest is the peroxide O-O bond. The O-O stretching vibration in organic peroxides typically gives rise to a characteristic absorption band in the infrared and a scattering peak in the Raman spectrum. researchgate.net This band is often found in the 800-900 cm⁻¹ region. umich.eduresearchgate.net While the O-O stretch can sometimes be weak in FTIR, it is often strong and more easily identifiable in the Raman spectrum, making the two techniques complementary. researchgate.net In addition to the peroxide bond, FTIR and Raman spectra of this compound would prominently feature strong absorptions from the C=O stretching of the carbonyl groups (typically around 1750-1810 cm⁻¹) and the C-H stretching of the long alkyl chains (around 2850-2960 cm⁻¹). Monitoring the disappearance of the O-O vibrational band can be used to follow the decomposition of the peroxide.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
Alkyl Chain (CH₂)Symmetric/Asymmetric Stretch2853 / 29242853 / 2924
Carbonyl (C=O)Stretch1780, 1811 (split due to coupling)1780, 1811
Peroxide (O-O)Stretch~880 (often weak)~880 (often strong)
Acyl Group (C-O)Stretch~1000-1150~1000-1150

Chromatographic and Mass Spectrometric Approaches to this compound Analysis

While spectroscopy excels at in-situ analysis of reactive species, chromatography and mass spectrometry are powerful tools for the separation and identification of the stable starting materials, intermediates, and final products of peroxide reactions.

The decomposition of this compound can lead to a complex mixture of compounds. Advanced chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating and identifying these components. dtic.milsemanticscholar.org

LC-MS is particularly well-suited for analyzing thermally labile compounds like organic peroxides and their immediate, non-volatile degradation products. mdpi.com Reversed-phase HPLC can separate this compound from more polar products like hexadecanoic acid. researchgate.net Coupling the LC to a mass spectrometer with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows for detection and identification without causing thermal decomposition of the analyte. mdpi.comlcms.cz

GC-MS is a high-resolution separation technique ideal for analyzing the volatile and semi-volatile products that result from the complete decomposition and subsequent reactions of the peroxide. semanticscholar.org Before analysis, derivatization may be required for polar products to increase their volatility. GC-MS is effective for identifying products such as alkanes (e.g., pentadecane, nonacosane), esters (e.g., pentadecyl hexadecanoate), and fatty acids (as their methyl esters).

Table 4: Exemplar Chromatographic Methods for this compound and Related Products

TechniqueColumn TypeMobile/Carrier PhaseTypical Analytes
LC-MSC18 Reversed-PhaseAcetonitrile/Water GradientThis compound, Hexadecanoic acid
GC-MSDB-5 or similar non-polarHeliumPentadecane, Nonacosane, Hexadecanoic acid methyl ester, Pentadecyl hexadecanoate

Mass spectrometry (MS) is an indispensable tool for identifying molecules by measuring their mass-to-charge ratio (m/z). When used with soft ionization techniques, it can detect not only stable products but also, in some cases, reactive intermediates or their derivatives. rsc.orgnih.gov

Electrospray Ionization (ESI-MS) is particularly valuable as it can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov This allows for the potential detection of this compound itself, often as an adduct with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). mdpi.com Tandem mass spectrometry (MS/MS) can then be used to fragment these parent ions in a controlled manner. The resulting fragmentation pattern provides structural confirmation. For this compound, characteristic fragmentation would involve the cleavage of the weak O-O bond and subsequent loss of CO₂ and alkyl radicals. This technique is also crucial for identifying the structure of unknown products separated by chromatography. nih.gov

Table 5: Expected Mass Spectrometric Fragments for this compound (Positive Ion Mode)

IonFormulaExpected m/zDescription
[M+Na]⁺[C₃₂H₆₂O₄+Na]⁺549.45Sodium adduct of parent molecule
[M+NH₄]⁺[C₃₂H₆₂O₄+NH₄]⁺544.51Ammonium adduct of parent molecule
[C₁₆H₃₁O₂]⁺[C₁₆H₃₁O₂]⁺255.23Hexadecanoyl cation (from cleavage)
[C₁₅H₃₁]⁺[C₁₅H₃₁]⁺211.24Pentadecyl cation (from decarboxylation)

Electrochemical Characterization of this compound Systems

The electrochemical behavior of this compound is crucial for understanding its reactivity, particularly its role as an initiator in polymerization and other radical-mediated reactions. Techniques such as cyclic voltammetry provide insight into the redox processes, electron transfer mechanisms, and the generation of reactive radical species.

Redox Potentials and Electron Transfer Mechanisms

The electrochemical reduction of diacyl peroxides, including this compound, is a key process that initiates their decomposition. This reduction typically occurs at a cathode and involves the cleavage of the weak oxygen-oxygen bond.

Redox Potentials:

The reduction potential of a diacyl peroxide is an important parameter that indicates the ease with which it accepts an electron. While specific cyclic voltammetry data for this compound is not abundantly available in the literature, data from analogous long-chain diacyl peroxides, such as dilauroyl peroxide, and other diacyl peroxides like benzoyl peroxide, provide valuable insights. The reduction of these peroxides is generally an irreversible process, characterized by a single reduction peak in cyclic voltammograms. mdpi.comcsircentral.net

The electrochemical reduction of dilauroyl peroxide, a structurally similar compound, has been observed to proceed with a considerable overpotential compared to benzoyl peroxide, suggesting that the long alkyl chains influence the reduction process. mdpi.com This is likely due to the bulkier nature of the molecule, which may lead to increased adsorption on the electrode surface, thereby impeding the reduction. mdpi.com The reduction potential for diacyl peroxides is also influenced by the solvent used. For instance, the reduction of di-t-butyl peroxide, another organic peroxide, becomes more difficult in the order of solvents: DMSO < DMF < Acetonitrile. csircentral.net

Below is a representative table of cathodic peak potentials for analogous diacyl peroxides, which can be considered indicative of the potential range for this compound.

Interactive Data Table: Cathodic Peak Potentials of Analogous Diacyl Peroxides

CompoundSolventSupporting ElectrolyteWorking ElectrodeReference ElectrodeCathodic Peak Potential (V)Citation
Benzoyl PeroxideAcetonitrile0.1 M TBAPCo-g-C3N4/Nafion/GCEAg/Ag+~ -0.2 to -0.4 mdpi.com
Dilauroyl PeroxideAcetonitrile0.1 M TBAPCo-g-C3N4/Nafion/GCEAg/Ag+More negative than Benzoyl Peroxide mdpi.com
Benzoyl PeroxideAcetonitrile0.1 M TBAPF6PlatinumAg/AgCl-0.345 rsc.org

Note: The exact potential for this compound may vary based on experimental conditions.

Electron Transfer Mechanisms:

The electrochemical reduction of diacyl peroxides can proceed through different electron transfer pathways. The prevailing mechanism often depends on the specific peroxide, the solvent, and the electrode material. Two primary mechanisms are generally considered:

Concerted Two-Electron Transfer: In many cases, the electrochemical reduction of diacyl peroxides is described as a single, irreversible two-electron process. csircentral.net This concerted mechanism involves the simultaneous transfer of two electrons to the peroxide molecule, leading directly to the cleavage of the O-O bond and the formation of two carboxylate anions.

R-C(O)O-OC(O)-R + 2e⁻ → 2 R-C(O)O⁻

Stepwise One-Electron Transfer: Alternatively, the reduction can occur in a stepwise manner. The first step is a single electron transfer (SET) to the peroxide, forming a radical anion intermediate. ub.eduresearchgate.net This radical anion is highly unstable and rapidly decomposes to form a carboxylate anion and a carboxyl radical. The carboxyl radical can then undergo further reactions, including decarboxylation to form an alkyl radical, or it can be reduced at the electrode in a second electron transfer step.

Step 1 (First Electron Transfer): R-C(O)O-OC(O)-R + e⁻ → [R-C(O)O-OC(O)-R]•⁻

Step 2 (Fragmentation): [R-C(O)O-OC(O)-R]•⁻ → R-C(O)O⁻ + R-C(O)O•

Step 3 (Second Electron Transfer or Decarboxylation): The resulting acyloxyl radical can either be reduced or decarboxylate.

Studies on the decomposition of diacyl peroxides have shown evidence for pathways involving electron transfer, leading to both radical and ionic products. psu.edursc.org The choice between a concerted two-electron transfer and a stepwise single-electron transfer is a subject of ongoing research and may be influenced by factors such as the structure of the peroxide and the reaction environment. acs.org

Electrochemical Generation of Radicals

The electrochemical reduction of this compound is a direct method for generating hexadecanoyl (C₁₅H₃₁COO•) and subsequently pentadecyl (C₁₅H₃₁) radicals. This process is of significant interest for initiating radical polymerization and other organic transformations without the need for thermal or photochemical initiators.

The generation of radicals occurs following the initial electron transfer to the peroxide molecule. As described in the stepwise mechanism, the reduction of this compound leads to the formation of a hexadecanoyl radical through the fragmentation of the peroxide radical anion.

(C₁₅H₃₁COO)₂ + e⁻ → [(C₁₅H₃₁COO)₂]•⁻ → C₁₅H₃₁COO⁻ + C₁₅H₃₁COO•

The hexadecanoyl radical is a key intermediate. It can subsequently undergo decarboxylation to produce a pentadecyl radical (C₁₅H₃₁•).

C₁₅H₃₁COO• → C₁₅H₃₁• + CO₂

The electrochemical approach offers several advantages for radical generation. The rate of radical production can be precisely controlled by adjusting the applied potential or current at the electrode. This allows for fine-tuning of reaction kinetics, which is particularly important in polymerization processes. Furthermore, electrochemical methods can often be performed under milder conditions than thermal decomposition, which can be advantageous for sensitive substrates.

The generated pentadecyl radicals can then participate in various chemical reactions, such as addition to monomers to initiate polymerization or other carbon-carbon bond-forming reactions. The ability to generate these reactive species electrochemically opens up possibilities for developing novel and controlled synthetic methodologies.

Theoretical and Computational Investigations of Dihexadecanoyl Peroxide

Quantum Chemical Studies on Dihexadecanoyl Peroxide Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of a molecule's structure and the distribution of its electrons. These studies provide a foundational understanding of stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for larger molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated electronic energy. These calculations typically involve the optimization of the molecular geometry by finding the minimum on the potential energy surface. For organic peroxides, DFT has been shown to be effective in predicting key structural parameters and energetic properties. acs.orgacs.org

A benchmark study on the O-O bond dissociation energy in various peroxides highlighted that the choice of DFT functional and basis set is crucial for obtaining accurate results. chemrxiv.org Functionals from the ωB97 family and the M11 functional, for instance, have demonstrated good performance in reproducing experimental bond dissociation energies. chemrxiv.org For a molecule like this compound, a typical DFT calculation would likely employ a functional such as B3LYP or a member of the ωB97 family, paired with a basis set like 6-31G* or a larger one for more precise results. nih.govtamu.edu

The expected geometric parameters for this compound can be inferred from calculations on smaller diacyl peroxides and general knowledge of peroxide structures. wikipedia.org The O-O bond length is a critical parameter, typically around 1.45 Å. wikipedia.org The C-O-O-C dihedral angle is also characteristic, generally found to be around 120°. wikipedia.org

Illustrative Geometrical Parameters for Diacyl Peroxides from DFT Calculations

ParameterDiacetyl Peroxide (Analogous Compound)Expected Range for this compound
O-O Bond Length (Å)~1.451.44 - 1.46
C=O Bond Length (Å)~1.191.18 - 1.20
C-O Bond Length (Å)~1.401.39 - 1.41
C-O-O Angle (°)~110109 - 111
C-O-O-C Dihedral Angle (°)~120118 - 122

This table presents illustrative data based on general findings for diacyl peroxides and is intended to approximate the expected values for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), generally offer higher accuracy than DFT, albeit at a significantly greater computational expense. wayne.eduacs.org

For peroxides, ab initio calculations have been crucial in accurately determining the O-O bond dissociation energy (BDE), a key indicator of their thermal stability. wayne.eduacs.org High-level ab initio studies, such as G2 theory, have shown that the O-O bond energy is sensitive to the molecular environment. wayne.edu For diacyl peroxides, the BDE is estimated to be around 30 ± 1 kcal/mol, which is weaker than in dialkyl peroxides (around 37 ± 1 kcal/mol). acs.org This relative weakness is attributed to the electronic effects of the adjacent carbonyl groups.

The electronic structure of this compound, as would be revealed by ab initio methods, would detail the molecular orbitals and their energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key determinant of the molecule's kinetic stability and reactivity. In peroxides, the LUMO is typically the antibonding σ* orbital of the O-O bond, which explains why this bond is prone to cleavage upon receiving electrons.

Illustrative Bond Dissociation Enthalpies (BDEs) for Peroxides from Ab Initio Calculations

CompoundBDE (kcal/mol) at 298 K
Hydrogen Peroxide (HOOH)50
Dimethyl Peroxide (CH3OOCH3)39
Diacetyl Peroxide (CH3C(O)OOC(O)CH3)38

Data sourced from high-level ab initio calculations and intended for comparative purposes. wayne.edu

Computational Modeling of this compound Reaction Mechanisms

Understanding how this compound decomposes or reacts is crucial for its application as a polymerization initiator. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of short-lived, high-energy species like transition states.

The decomposition of diacyl peroxides is a classic example of a reaction that proceeds through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the weak O-O bond to form two acyloxyl radicals. caltech.edu These radicals can then undergo further reactions, such as decarboxylation.

Transition state theory is the framework used to understand the energetics of these reaction steps. youtube.com A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. researchgate.net Locating and characterizing the transition state using computational methods (often with DFT or ab initio calculations) allows for the determination of the activation energy, which governs the reaction rate.

For the O-O bond homolysis in this compound, the transition state would resemble the ground state molecule but with a significantly elongated O-O bond. The energy difference between the ground state and this transition state would correspond to the activation energy for thermal decomposition. Computational studies on the thermolysis of organic peroxides provide insight into the factors influencing these energy barriers. researchgate.net

While quantum chemical calculations are excellent for studying static properties and individual reaction steps, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govrsc.org MD simulations model the movement of atoms and molecules based on classical mechanics, using a force field to describe the interactions between particles. nih.gov

For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the numerous single bonds in its long alkyl chains. More importantly, MD simulations can model the behavior of the peroxide in a solvent or a polymer matrix. This would provide insights into how intermolecular interactions with the surrounding medium affect its stability and the diffusion of the resulting radicals after decomposition. Simulations of acylpeptide hydrolase, for example, have shown how the binding of molecules can induce conformational changes. nih.gov

Prediction of Reactivity and Selectivity in this compound-Initiated Reactions

The primary role of this compound in many applications is as a radical initiator. pergan.com The prediction of its reactivity and the selectivity of the subsequent reactions is of great practical importance. Computational methods can aid in this prediction.

The reactivity of a peroxide as an initiator is largely determined by its rate of decomposition, which is a function of the O-O bond dissociation energy and the stability of the resulting radicals. nih.gov As discussed, quantum chemical calculations can provide accurate estimates of the BDE. By comparing the calculated BDE of this compound with those of other known initiators, its relative reactivity can be predicted.

Furthermore, computational models can be used to study the subsequent reactions of the hexadecanoyloxyl radical. For example, the energy barrier for the decarboxylation of this radical to form a pentadecyl radical and carbon dioxide can be calculated. The relative rates of these competing reaction pathways will determine the nature of the initiating species and, consequently, the types of polymers that can be formed. The Quantitative Structure-Property Relationship (QSPR) approach has also been used to predict the reactivity hazards of organic peroxides, which could be applied to this compound. tamu.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for Peroxide Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their reactivity. numberanalytics.comnih.govtandfonline.comresearchgate.netwiley.com In the context of organic peroxides, QSAR studies are instrumental in predicting their thermal stability and decomposition kinetics, which are critical for their application as polymerization initiators. acs.org The reactivity of a peroxide is largely governed by the stability of the peroxy bond and the resulting radicals upon its homolytic cleavage. wikipedia.org

A QSAR model for peroxide reactivity is typically developed by calculating a set of molecular descriptors for a series of peroxide compounds and then correlating these descriptors with experimentally determined reactivity parameters, such as the rate constant of decomposition or the self-accelerating decomposition temperature (SADT). acs.org Molecular descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. nih.govprotoqsar.comucsb.edu

For a hypothetical QSAR study of a series of diacyl peroxides, including this compound, a selection of relevant molecular descriptors would be calculated. These descriptors aim to capture the electronic and steric features that influence the O-O bond strength. Key descriptors could include:

Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the hydrophobicity of the molecule.

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the electron-donating ability of the molecule. ucsb.edu A higher HOMO energy can indicate a greater propensity for decomposition. ucsb.edu

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the electron-accepting ability of the molecule. ucsb.edu A lower LUMO energy can suggest increased reactivity. ucsb.edu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of molecular stability. A smaller gap generally implies higher reactivity.

A hypothetical data table illustrating these descriptors for a series of diacyl peroxides is presented below. The values for this compound and related compounds are illustrative and would need to be determined through computational chemistry software in a real study.

Compound NameMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Dibenzoyl Peroxide242.233.46-7.2-1.55.72.1
Dilauroyl Peroxide398.6310.2-6.9-1.25.72.5
This compound 538.91 14.8 -6.8 -1.1 5.7 2.6
Di-tert-butyl Peroxide146.232.56-6.5-0.85.70.0

By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to a larger dataset of such compounds, a mathematical model can be developed. acs.org This QSAR model would provide a predictive equation that could estimate the reactivity of new, untested peroxide compounds based solely on their calculated molecular descriptors.

Computational Design of Novel Peroxide Initiators

The insights gained from QSAR studies and a fundamental understanding of reaction mechanisms can be leveraged for the computational design of novel peroxide initiators with tailored properties. The primary goal is often to enhance the initiation efficiency, which can be achieved by modifying the chemical structure to lower the activation energy for the homolytic cleavage of the peroxide bond. rsc.org

For diacyl peroxides like this compound, the rate of radical generation is influenced by the electronic nature of the acyl groups. The introduction of electron-withdrawing or electron-donating substituents on the alkyl chains can significantly alter the stability of the peroxide and the resulting radicals. researchgate.netnih.gov

Design Strategies:

Introducing Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., halogens, nitro groups) to the alkyl chains can weaken the O-O bond by inductive effects, leading to a lower decomposition temperature and a faster initiation rate.

Introducing Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkoxy groups) can stabilize the peroxide, increasing its decomposition temperature. This could be desirable for applications requiring a higher activation temperature.

Steric Modifications: Altering the steric bulk around the peroxide linkage can also influence its stability and reactivity. Increased steric hindrance can sometimes lead to a faster rate of decomposition due to the release of steric strain in the transition state.

Based on these principles, a series of hypothetical novel peroxide initiators derived from the this compound structure can be proposed. Computational methods, such as Density Functional Theory (DFT), can be used to predict their properties, such as the O-O bond dissociation energy (BDE), which is a direct measure of the bond's strength. rsc.org A lower BDE would suggest a more reactive initiator.

The table below presents a hypothetical computational screening of novel peroxide initiators based on the this compound backbone. The predicted properties are for illustrative purposes.

Compound NameModificationPredicted O-O Bond Dissociation Energy (kcal/mol)Predicted Decomposition Temperature (°C)Expected Reactivity
This compound None3265Baseline
Di(2-chlorohexadecanoyl) PeroxideIntroduction of a chlorine atom at the alpha-position2855Higher
Di(2-methoxyhexadecanoyl) PeroxideIntroduction of a methoxy (B1213986) group at the alpha-position3575Lower
Di(2,2-dimethylhexadecanoyl) PeroxideIntroduction of steric bulk at the alpha-position3060Higher

This computational approach allows for the rapid screening of a large number of potential initiator structures in silico, identifying promising candidates for synthesis and experimental validation. numberanalytics.com This rational design process can significantly accelerate the development of new initiators with improved performance for various polymerization applications.

Applications of Dihexadecanoyl Peroxide in Chemical Synthesis and Materials Science

Dihexadecanoyl Peroxide as a Radical Initiator in Polymer Chemistry

In the realm of polymer science, this compound is primarily utilized as a source of free radicals to initiate polymerization reactions. The long-chain nature of its acyl groups can influence its solubility and decomposition characteristics, making it suitable for specific polymerization systems.

Mechanism and Kinetics of Radical Polymerization Initiation

The initiation of radical polymerization by diacyl peroxides like this compound follows a well-established three-step mechanism: initiation, propagation, and termination. wikipedia.orgpergan.com

Initiation: This first phase involves two key steps:

Decomposition: The process begins with the thermal or photochemical cleavage of the weak peroxide bond (O-O) in this compound, a process known as homolysis. This generates two hexadecanoyloxyl radicals. wikipedia.org These radicals are unstable and can subsequently undergo decarboxylation to form pentadecyl radicals and carbon dioxide.

Addition: The generated radicals (either hexadecanoyloxyl or pentadecyl) then react with a monomer molecule, adding to its double bond. This creates a new, larger radical species, effectively initiating the polymerization chain.

Propagation: In this stage, the newly formed monomer radical rapidly adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. This chain reaction continues as long as monomer molecules are available and the radical chain end remains active.

Termination: The polymerization process eventually ceases through termination reactions, where two growing radical chains react with each other. This can occur through two primary pathways:

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.

Table 1: General Half-Life Data for Selected Organic Peroxides

InitiatorSolventTemperature for 10-hour Half-Life (°C)
Benzoyl PeroxideBenzene73
Dicumyl PeroxideBenzene117
This compoundData not available in search resultsData not available in search results

Influence of Initiator Concentration on Polymerization Rate and Molecular Weight Distribution

The concentration of this compound has a significant impact on both the rate of polymerization and the molecular weight characteristics of the resulting polymer.

The effect on molecular weight is also pronounced. Generally, a higher concentration of the initiator results in the formation of a larger number of polymer chains. researchgate.net Since the total amount of monomer is finite, this leads to polymers with a lower average molecular weight. researchgate.net Furthermore, increasing the peroxide concentration can lead to a narrowing of the molecular weight distribution, often desirable for achieving specific material properties. researchgate.net In some processes, such as the controlled degradation of polypropylene, peroxides are intentionally used to reduce the molecular weight and narrow its distribution, thereby improving processability. researchgate.netmdpi.com

Table 2: General Effect of Initiator Concentration on Polymerization

Initiator ConcentrationPolymerization RateAverage Molecular WeightMolecular Weight Distribution
LowSlowerHigherBroader
HighFasterLowerNarrower

Controlled Radical Polymerization Techniques Utilizing this compound

Controlled radical polymerization (CRP), also known as living radical polymerization, encompasses a range of techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com Major CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govnih.gov

These techniques rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. nih.gov While specialized initiators are often used, conventional radical initiators like diacyl peroxides can also be employed in certain CRP systems. nih.gov For instance, in Activator Generated by Electron Transfer (AGET) ATRP, a reducing agent is used to regenerate the active catalyst species, and a conventional initiator can be used to start the polymerization. nih.gov Similarly, in Nitroxide-Mediated Polymerization (NMP), a peroxide can be used in conjunction with a stable nitroxide radical, such as TEMPO, to control the polymerization process. nih.gov

Although direct examples of this compound being used in ATRP or RAFT are not available in the provided search results, its function as a standard radical source suggests its potential applicability in CRP systems that can accommodate conventional initiators. The choice of initiator in such systems is often dictated by the desired reaction temperature and the solubility in the polymerization medium. The long alkyl chains of this compound would likely render it soluble in nonpolar monomers and solvents.

This compound in Organic Synthesis as an Oxidizing Agent

Beyond polymerization, diacyl peroxides like this compound are effective oxidizing agents in organic synthesis. The peroxide bond serves as a source of oxygen, and the compound can participate in reactions through both radical and non-radical pathways.

Mechanistic Investigations of Oxidation Reactions

The mechanism of oxidation by diacyl peroxides can be complex and substrate-dependent. In many cases, the reaction is initiated by the homolytic cleavage of the O-O bond, generating acyloxyl radicals. These radicals can then participate in a variety of transformations.

One general mechanism is lipid peroxidation, which proceeds via a free radical chain reaction involving initiation, propagation, and termination steps. youtube.com In this process, a radical initiator abstracts a hydrogen atom from a lipid, creating a lipid radical that then reacts with oxygen. youtube.com

In the context of specific functional group transformations, such as the oxidation of sulfides, the mechanism can involve the nucleophilic attack of the sulfur atom on the peroxide oxygen. uj.edu.pl For oxidations using hydrogen peroxide, which can be analogous, the reaction involves the breaking of the O-O bond and the formation of a new S-O bond. uj.edu.pl

The Dakin oxidation, which converts an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol and a carboxylate, proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by rearrangement. wikipedia.org While this reaction typically uses hydrogen peroxide, the underlying principle of nucleophilic attack on a peroxide is relevant.

This compound in Selective Organic Transformations

Diacyl peroxides can be employed in a variety of selective organic transformations. One notable application is the oxidation of sulfides. Depending on the reaction conditions, sulfides can be selectively oxidized to either sulfoxides or further to sulfones. uj.edu.plrsc.org The use of peroxides as the oxidant is considered a "green" chemical process, as the byproducts are often less harmful than those from metal-based oxidants. uj.edu.pl

Furthermore, diacyl peroxides generated in situ from carboxylic acids and hydrogen peroxide can serve as a source of alkyl radicals for carbon-carbon bond formation and other transformations. organic-chemistry.org While specific examples utilizing isolated this compound for these selective transformations are not detailed in the provided search results, its chemical nature as a long-chain diacyl peroxide suggests its potential utility in reactions where the introduction of a pentadecyl radical or a hexadecanoyloxyl group is desired, particularly in nonpolar reaction media. The choice of a specific diacyl peroxide can influence the selectivity of the reaction due to steric and electronic effects, as well as its solubility profile.

Role in the Synthesis of Value-Added Organic Compounds

In the realm of organic synthesis, diacyl peroxides like this compound are recognized as versatile reagents capable of acting as radical sources. rsc.org Their primary role is as radical initiators, where under thermal conditions or through catalysis, the weak oxygen-oxygen bond cleaves to generate reactive radical species. wikipedia.orgrsc.org

Upon heating, this compound undergoes homolytic fission of the O-O bond to produce two hexadecanoyloxyl radicals (C₁₅H₃₁COO•). These acyloxyl radicals can subsequently undergo decarboxylation (loss of CO₂) to form pentadecyl radicals (C₁₅H₃₁•). rsc.org These resulting alkyl radicals are key intermediates that can be harnessed in various synthetic transformations.

Diacyl peroxides are employed as practical arylating and alkylating reagents in organic synthesis. rsc.org The generated radicals can participate in a range of reactions, including:

Radical addition to unsaturated bonds: The alkyl radicals can add across double or triple bonds, forming new carbon-carbon bonds and functionalizing molecules. rsc.org

C-H/N-H Alkylation: These radicals can abstract hydrogen atoms from other organic molecules, leading to the formation of new C-C or C-N bonds. rsc.org

While the general reactivity of diacyl peroxides is well-established, specific documented examples of this compound in the synthesis of particular value-added compounds are not extensively detailed in readily available literature. However, its chemical nature positions it as a suitable initiator for radical polymerizations and as a source of alkyl radicals for various functionalization reactions. wikipedia.orgrsc.orgwikipedia.org

Cross-Linking and Curing Applications Mediated by this compound

One of the most significant industrial applications of organic peroxides, including this compound, is in the cross-linking and curing of polymers. pergan.com This process, sometimes referred to as vulcanization, transforms linear or branched polymer chains into a three-dimensional network, drastically altering the material's properties. pergan.com Chemical agents like organic peroxides are capable of chemically linking these polymer chains together under appropriate processing conditions. pergan.com This modification is crucial for producing materials with enhanced durability, thermal stability, and elasticity, making them suitable for demanding applications. pergan.comakrochem.com The cross-links formed by peroxides are predominantly carbon-carbon bonds, which are significantly stronger than the sulfur-based linkages created in traditional vulcanization processes. akrochem.comresearchgate.net

Mechanisms of Polymer Cross-Linking

The cross-linking of polymers by this compound is a free-radical process that occurs in a sequence of well-defined steps when subjected to heat. researchgate.net

Initiation (Peroxide Decomposition): The process begins with the thermal decomposition of the this compound. The O-O bond, being the weakest in the molecule, breaks homolytically to form two primary acyloxyl radicals. This initial decomposition is the rate-determining step for the degree of cross-linking. researchgate.net These radicals may then lose carbon dioxide to form highly reactive pentadecyl radicals. wikipedia.orgrsc.org

Hydrogen Abstraction: The highly reactive radicals generated in the first step attack the polymer chains (P-H), abstracting a hydrogen atom. This creates a polymer macroradical (P•). researchgate.netmdpi.com The efficiency of this step depends on the ability of the peroxide radicals to abstract hydrogen atoms from the polymer backbone. pergan.com

Cross-Link Formation (Radical Recombination): Two polymer macroradicals (P•) then combine, forming a stable carbon-carbon (C-C) covalent bond between the chains. researchgate.net This bond is the cross-link that creates the three-dimensional network structure. mdpi.com

StepReaction DescriptionGeneric Chemical Equation
1. Initiation Thermal decomposition of this compound into primary radicals.(C₁₅H₃₁COO)₂ → 2 C₁₅H₃₁COO• (→ 2 C₁₅H₃₁• + 2 CO₂)
2. Propagation A primary radical abstracts a hydrogen atom from a polymer chain (P-H).C₁₅H₃₁• + P-H → C₁₅H₃₂ + P•
3. Termination Two polymer macroradicals combine to form a cross-link.P• + P• → P-P

This stoichiometric reaction implies that doubling the amount of peroxide will result in a doubling of the number of C-C cross-links formed. pergan.com

Impact on Material Properties through Chemical Modification

The formation of a three-dimensional network imparts several key property enhancements:

Improved Thermal Stability: The strong C-C cross-links (bond energy ~350 kJ/mol) are more resistant to thermal degradation than the sulfur-sulfur bonds (~155-270 kJ/mol) found in conventionally cured elastomers. akrochem.com This allows the cross-linked material to maintain its structural integrity and mechanical properties at higher operating temperatures. wikipedia.org

Enhanced Mechanical Properties: Cross-linking generally leads to an increase in tensile strength and a lower compression set. akrochem.com The network structure provides resistance to deformation under load and improves the material's ability to return to its original shape after the stress is removed. researchgate.net However, this can also lead to a decrease in ductility and elongation at break as the material becomes more rigid.

Increased Chemical and Solvent Resistance: The tightly bound network structure limits the ability of solvent molecules to penetrate the polymer matrix and cause swelling, leading to improved resistance against chemicals and solvents.

The general effects of peroxide cross-linking on polymer properties are summarized below.

PropertyImpact of Cross-LinkingRationale
Tensile Strength IncreaseNetwork structure enhances load-bearing capacity. researchgate.net
Hardness IncreaseReduced mobility of polymer chains. akrochem.com
Elongation at Break DecreaseNetwork structure restricts chain extension.
Compression Set DecreaseImproved elasticity and recovery due to stable C-C bonds. akrochem.com
Heat Resistance IncreaseHigh bond energy of C-C cross-links. akrochem.com
Solvent Swelling Decrease3D network hinders solvent penetration.

Environmental Transformation Pathways and Mechanistic Degradation of Dihexadecanoyl Peroxide

Abiotic Degradation Mechanisms in Environmental Matrices

The abiotic degradation of dihexadecanoyl peroxide is primarily driven by its inherent chemical instability, particularly the weak oxygen-oxygen single bond in the peroxide functional group. fsu.edu This bond is susceptible to cleavage by thermal energy and ultraviolet radiation, initiating a cascade of radical reactions.

Hydrolysis and Photolysis Pathways

Hydrolysis: The hydrolysis of dialkyl peroxides like this compound is generally slow under neutral pH conditions. However, the rate can be influenced by the presence of acids or bases. For instance, studies on benzoyl peroxide, a diacyl peroxide, have shown a hydrolysis half-life of 5.2 hours at pH 7 and 25°C, yielding benzoic acid. eaht.org While this compound is structurally different, this indicates that hydrolysis can be a relevant degradation pathway for organic peroxides in aqueous environments.

Photolysis: Photolysis is a significant abiotic degradation pathway for organic peroxides. acs.orgnih.gov The absorption of ultraviolet (UV) radiation can lead to the homolytic cleavage of the O-O bond, generating two hexadecanoyloxyl radicals (C₁₅H₃₁COO•). wikipedia.org This process is most effective at specific wavelengths, such as 254 nm. acs.orgnih.gov The resulting radicals are highly reactive and can undergo further reactions, such as decarboxylation to form pentadecyl radicals (C₁₅H₃₁•) and carbon dioxide. These alkyl radicals can then react with other molecules or recombine. wikipedia.org The photolysis of diacyl peroxides has been utilized in organic synthesis to generate various functionalized amino acids, highlighting the reactivity of the peroxide bond under UV light. acs.orgnih.gov

The table below summarizes the key aspects of hydrolysis and photolysis of organic peroxides, which are analogous to the expected behavior of this compound.

Degradation PathwayDescriptionKey FactorsPrimary Products (Analogous)
Hydrolysis Cleavage of the peroxide bond by reaction with water.pH, Temperature, CatalystsCarboxylic acids and alcohols
Photolysis Cleavage of the peroxide bond by absorption of UV radiation.Wavelength of light (e.g., 254 nm), Light intensityAlkoxy and alkyl radicals, Carbon dioxide

Oxidative Degradation in Aqueous and Atmospheric Environments

In aqueous and atmospheric environments, this compound can undergo oxidative degradation. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). wikipedia.org The reaction of hydroxyl radicals with organic compounds is a major removal pathway for many pollutants. wikipedia.org For long-chain alkanes, which are structurally related to the alkyl chains of this compound, the reaction with •OH typically involves hydrogen abstraction, leading to the formation of an alkyl radical and water. wikipedia.org This initial radical can then react with molecular oxygen to form a peroxy radical, initiating a series of reactions that can lead to the formation of more stable oxygenated products.

In aqueous environments, the presence of transition metals can catalyze the decomposition of organic peroxides through Fenton-like reactions, generating reactive oxygen species that can further degrade the molecule. wikipedia.orgacs.org The self-accelerating decomposition of organic peroxides, driven by the exothermic nature of their breakdown, can also contribute to their degradation, especially at elevated temperatures. wikipedia.org

Mechanistic Studies of Biotic Degradation of this compound

The biotic degradation of this compound is expected to be carried out by microorganisms capable of metabolizing long-chain alkanes and utilizing peroxide-breaking enzymes.

Enzymatic Degradation Pathways of Peroxides

The enzymatic degradation of peroxides is a crucial detoxification mechanism in many organisms. researchgate.net Enzymes such as peroxidases and catalases are known to break down hydrogen peroxide and other organic peroxides. nih.govresearchgate.net Peroxidases, a broad class of enzymes, catalyze the oxidation of a wide range of substrates by peroxides. nih.gov For example, dye-decolorizing peroxidases have been shown to degrade various mycotoxins, which are complex organic molecules. nih.gov

Another important class of enzymes is the hydrolases, particularly lipases and esterases, which are involved in the breakdown of lipids and esters. mdpi.com Given that this compound contains long alkyl chains similar to fatty acids, it is plausible that lipases could play a role in its initial breakdown by hydrolyzing the ester-like linkage if the peroxide were to be structurally susceptible, or by acting on potential degradation products. mdpi.com Enzymatic hydrolysis is a key process in the degradation of various biodegradable polymers. researchgate.net

The following table outlines enzymes potentially involved in the degradation of this compound based on their known functions.

Enzyme ClassSpecific Enzymes (Examples)Mechanism of Action on Related Compounds
Oxidoreductases Peroxidases, CatalasesCatalyze the reduction of peroxides, breaking the O-O bond.
Hydrolases Lipases, EsterasesHydrolyze ester bonds, which may be relevant for degradation products.
Oxygenases Cytochrome P450 monooxygenasesCatalyze the insertion of oxygen into organic molecules, a potential initial step in alkane degradation. nih.gov

Role of Microorganisms in Peroxide Transformation

Microorganisms play a vital role in the degradation of a wide array of organic compounds, including those with peroxide functionalities. Bacteria and fungi possess diverse metabolic pathways to break down complex molecules. For instance, various microbial strains have been investigated for their ability to biodegrade plastics, a process that can be stimulated by hydrogen peroxide. arkema.com

The biodegradation of long-chain alkanes, the building blocks of this compound, is well-documented. Microorganisms capable of alkane degradation often utilize monooxygenases to introduce a hydroxyl group onto the alkane chain, initiating a series of oxidation steps that ultimately lead to the formation of a fatty acid. This fatty acid can then enter the beta-oxidation pathway for energy production. It is conceivable that microorganisms could adapt a similar strategy for the degradation of this compound.

Furthermore, some bacteria have been shown to degrade disinfectants, including those based on peroxides, indicating their ability to cope with and metabolize these reactive compounds. dntb.gov.ua The presence of specific microbial consortia in soil and water environments would therefore be a critical factor in determining the rate and extent of this compound's biotic degradation.

Future Research Trajectories and Emerging Avenues for Dihexadecanoyl Peroxide Studies

Exploration of Dihexadecanoyl Peroxide in Advanced Materials Development

The utility of diacyl peroxides as initiators in polymerization is well-established, and future research on this compound is expected to build on this foundation to create novel materials with tailored properties. numberanalytics.com The thermal stability and solubility of this compound are key properties that influence its reactivity and suitability for various polymerization processes. numberanalytics.com

One promising avenue is the synthesis of ultra-high molecular weight (UHMW) polymers. Recent studies have demonstrated that the gradual and controlled production of initiating radicals is crucial for achieving UHMW polymers. researchgate.net Techniques that slowly introduce the initiator, such as syringe pump-driven Fenton-RAFT polymerization, have shown significant potential in this area. researchgate.net This approach allows for the synthesis of polymers with unprecedented molecular weights, opening up possibilities for new applications. researchgate.net

Furthermore, the development of functional materials through the incorporation of this compound is an active area of research. For instance, it can be used to initiate the polymerization of functional monomers or to graft polymers onto surfaces, thereby modifying their properties. This has implications for creating materials with specific adhesive, hydrophilic, or biocompatible characteristics. sigmaaldrich.com

Development of Highly Controlled Radical Generation Systems based on this compound

A major focus of future research is the development of systems that allow for precise control over the generation of radicals from this compound. This control is essential for synthesizing polymers with well-defined architectures and for carrying out complex organic syntheses. numberanalytics.com

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are at the forefront of this effort. sigmaaldrich.com These methods enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of end-group functionality. sigmaaldrich.com The use of this compound in such systems, potentially in combination with redox initiators or photopolymerization techniques, could offer new pathways to advanced polymer architectures. researchgate.netyoutube.com

Research into redox-initiated systems, which can generate radicals at lower temperatures, is particularly relevant. researchgate.net By pairing an oxidant like this compound with a suitable reductant, the initiation of polymerization can be achieved under milder conditions, which is advantageous for certain monomers and applications. researchgate.net

Integrated Experimental and Computational Approaches for Comprehensive Understanding

A thorough understanding of the decomposition mechanism and kinetics of this compound is fundamental to optimizing its use. Future research will increasingly rely on a synergistic combination of experimental and computational methods to achieve this.

Experimental Data on Peroxide Decomposition:

Experimental TechniqueInformation Gained
Electrospray Ionization Mass Spectrometry (ESI-MS)Detection and identification of transient intermediates in solution. scielo.brresearchgate.net
Collision-Induced Dissociation (CID)Structural information about detected ions and their fragmentation pathways. scielo.br
Kinetic StudiesDetermination of reaction rates, activation energies, and the influence of various parameters (temperature, solvent, etc.). researchgate.netproakademia.eu

Computational Modeling of Peroxide Reactions:

Computational MethodInsights Provided
Density Functional Theory (DFT)Estimation of adsorption energies, formation energies, and thermodynamic properties of reaction intermediates and transition states. scholaris.ca
Ab initio calculationsElucidation of reaction mechanisms and prediction of favorable fragmentation channels. scielo.brresearchgate.net
Bader Charge Analysis and Density of States (DoS)Understanding the nature of active sites and electronic structure. scholaris.ca

By integrating experimental data with computational models, researchers can develop a more complete picture of the reaction pathways, including the role of solvent effects and the nature of the generated radical species. scielo.brscholaris.ca This integrated approach is crucial for designing more efficient and selective chemical processes.

Addressing Challenges in Mechanistic Elucidation of Complex Peroxide Reactions

The decomposition of peroxides often involves intricate reaction networks with short-lived and highly reactive intermediates, making their mechanistic elucidation a significant challenge. researchgate.netproakademia.eu The thermal decomposition of peroxides, for instance, can be a highly complex process involving numerous subordinate reactions. proakademia.eu

Advanced analytical techniques are indispensable for tackling this complexity. Electrospray ionization mass spectrometry (ESI-MS) has proven to be a powerful tool for monitoring peroxide decomposition in real-time and detecting key intermediates, even at very low concentrations. scielo.brresearchgate.net

Q & A

Basic: What are the recommended safety protocols for handling and testing Dihexadecanoyl peroxide in laboratory settings?

Answer:

  • Testing Frequency : Test for peroxides before each use using iodometric titration or test strips, especially if the chemical has been stored beyond 6 months .
  • Storage : Store under inert gas (e.g., nitrogen or argon) to minimize oxidation and decomposition. Monitor container volume to account for evaporative loss .
  • Labeling : Record dates of receipt, opening, and discard, along with peroxide test results on the container label. Contact institutional EH&S for standardized labeling systems .

Advanced: How can researchers design experiments to analyze the thermal decomposition kinetics of this compound?

Answer:

  • Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition. Reference the methodology in thermal studies of hydrogen peroxide .
  • Kinetic Modeling : Apply the Arrhenius equation to determine activation energy by varying temperature conditions. Monitor gas evolution (e.g., O₂) using mass spectrometry .
  • Safety Precautions : Conduct experiments in a fume hood with blast shields due to exothermic decomposition risks .

Basic: What storage conditions are critical to prevent decomposition of this compound?

Answer:

  • Inert Atmosphere : Use sealed containers purged with argon or nitrogen to inhibit peroxide formation .
  • Temperature Control : Store at ≤20°C in dark, cool environments to reduce thermal degradation. Avoid refrigeration if condensation risks exist .
  • Evaporation Mitigation : Regularly check container integrity and volume to prevent concentration increases .

Advanced: How does the oxidative efficiency of this compound compare to other peroxides (e.g., benzoyl peroxide) in organic synthesis?

Answer:

  • Reactivity Analysis : Compare initiation rates in free-radical polymerizations using NMR to track monomer conversion. This compound’s long alkyl chain may reduce solubility, requiring co-solvents .
  • Byproduct Identification : Use GC-MS to analyze side products (e.g., hexadecanoic acid) from decomposition. Contrast with benzoyl peroxide’s phenyl radical byproducts .
  • Optimization : Adjust solvent polarity (e.g., toluene vs. DMSO) to balance reactivity and stability .

Basic: How should researchers design longitudinal studies to monitor peroxide accumulation in this compound?

Answer:

  • Sampling Intervals : Test peroxide concentration monthly using iodometric titration. Include controls stored under inert gas vs. ambient air .
  • Data Logging : Document environmental variables (temperature, light exposure) and container material (glass vs. HDPE) to identify degradation drivers .
  • Statistical Analysis : Apply regression models to predict peroxide formation rates over time .

Advanced: What advanced analytical techniques are suitable for characterizing degradation products of this compound?

Answer:

  • Structural Elucidation : Use FT-IR and ¹H/¹³C NMR to identify carboxylic acids (e.g., hexadecanoic acid) from hydrolysis .
  • Quantitative Analysis : Employ HPLC with UV detection to quantify residual peroxide and degradation products .
  • Mechanistic Studies : Conduct isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during decomposition .

Basic: What parameters must be documented to ensure experimental reproducibility with this compound?

Answer:

  • Temporal Data : Record dates of receipt, opening, and testing. Discard after 12 months unless stabilized .
  • Storage Conditions : Note temperature, light exposure, and inert gas purity (e.g., nitrogen ≥99.9%) .
  • Test Results : Log peroxide concentrations (ppm) and titration protocols used .

Advanced: How can conflicting literature data on this compound’s catalytic activity be resolved?

Answer:

  • Variable Isolation : Replicate studies while controlling purity (via recrystallization), solvent grade, and oxygen levels .
  • Meta-Analysis : Compare activation energies and Arrhenius pre-exponential factors across studies to identify outliers .
  • Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., ASTM methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.